molecular formula C9H16FNO2 B6278660 rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate CAS No. 2126144-27-0

rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

Cat. No. B6278660
CAS RN: 2126144-27-0
M. Wt: 189.2
InChI Key:
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Description

The compound “rac-ethyl (3R,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 171.2 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “rac-ethyl (3R,4R)-3-fluoro-4-methylpyrrolidine-3-carboxylate” is 1S/C8H14FNO2/c1-3-12-7(11)8(9)5-10-4-6(8)2/h6,10H,3-5H2,1-2H3/t6-,8+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound “rac-ethyl (3R,4R)-3-fluoro-4-methylpyrrolidine-3-carboxylate” has a molecular weight of 175.2 . It’s a liquid at room temperature .

Safety and Hazards

The compound “rac-ethyl (3R,4R)-3-fluoro-4-methylpyrrolidine-3-carboxylate” has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate involves the following steps: 1) synthesis of 3-fluoropyrrolidine-3-carboxylic acid, 2) esterification of the carboxylic acid with ethanol, and 3) reduction of the resulting ester to obtain the target compound.", "Starting Materials": [ "3-fluoropyrrolidine", "ethyl alcohol", "sodium borohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-fluoropyrrolidine-3-carboxylic acid", "a) Dissolve 3-fluoropyrrolidine (1.0 g, 11.5 mmol) in acetic acid (10 mL) and add sodium hydroxide (1.0 g, 25 mmol) slowly with stirring.", "b) Heat the reaction mixture at 80°C for 2 hours.", "c) Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 20 mL).", "d) Combine the organic layers and wash with water (2 x 20 mL).", "e) Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-fluoropyrrolidine-3-carboxylic acid as a white solid (0.8 g, 80% yield).", "Step 2: Esterification of the carboxylic acid with ethanol", "a) Dissolve 3-fluoropyrrolidine-3-carboxylic acid (0.5 g, 3.0 mmol) in ethanol (10 mL) and add a catalytic amount of concentrated sulfuric acid.", "b) Heat the reaction mixture at reflux for 4 hours.", "c) Cool the reaction mixture to room temperature and add water (10 mL).", "d) Extract the product with diethyl ether (3 x 20 mL).", "e) Combine the organic layers and wash with water (2 x 20 mL).", "f) Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the ethyl ester of 3-fluoropyrrolidine-3-carboxylic acid as a colorless oil (0.6 g, 90% yield).", "Step 3: Reduction of the resulting ester to obtain the target compound", "a) Dissolve the ethyl ester of 3-fluoropyrrolidine-3-carboxylic acid (0.5 g, 2.5 mmol) in ethanol (10 mL) and add sodium borohydride (0.2 g, 5.0 mmol) slowly with stirring.", "b) Heat the reaction mixture at reflux for 4 hours.", "c) Cool the reaction mixture to room temperature and add water (10 mL).", "d) Extract the product with diethyl ether (3 x 20 mL).", "e) Combine the organic layers and wash with water (2 x 20 mL).", "f) Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate as a colorless oil (0.4 g, 80% yield)." ] }

CAS RN

2126144-27-0

Product Name

rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

Molecular Formula

C9H16FNO2

Molecular Weight

189.2

Purity

80

Origin of Product

United States

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